Cryptomeridiol

Description

Proximadiol has been reported in Neolitsea hiiranensis, Cipadessa baccifera, and other organisms with data available.

dicyclic sesquiterpenediol from Cymbopogon proximus with antispasmodic activity

isolated from Blumea; structure in first source

Properties

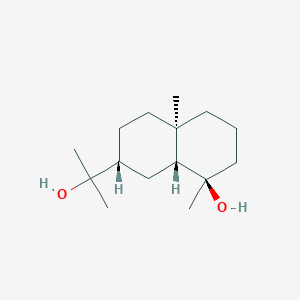

IUPAC Name |

(1R,4aR,7R,8aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3/t11-,12-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKDASYGWYYFIK-QHSBEEBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(CC2)C(C)(C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(C)(C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317282 |

Source

|

| Record name | Cryptomeridiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4666-84-6 |

Source

|

| Record name | Cryptomeridiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4666-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proximadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004666846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptomeridiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROXIMADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2KBV9FZ9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cryptomeridiol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptomeridiol, a bicyclic eudesmane-type sesquiterpenoid diol, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of cryptomeridiol, including higher plants and microorganisms. It details established methodologies for its isolation and purification, presenting quantitative data on yield and purity from various sources. Furthermore, this document elucidates the likely signaling pathways modulated by cryptomeridiol based on its observed biological activities, offering a foundation for future research and drug development endeavors.

Natural Sources of Cryptomeridiol

Cryptomeridiol has been identified in a select number of natural sources, primarily within the plant kingdom. The principal species and other biological sources are detailed below.

Cryptomeria japonica (Japanese Cedar or Sugi)

Cryptomeria japonica, a coniferous tree native to Japan and widely cultivated in other parts of Asia and the Azores, is a significant source of cryptomeridiol.[1] This compound is one of many terpenoids found in the essential oil and extracts of various parts of the tree, including the heartwood, leaves, and bark.[2][3][4] The presence of cryptomeridiol contributes to the reported biological activities of C. japonica extracts, which include anti-inflammatory, antimicrobial, and cytotoxic effects.[4]

Geographical Distribution:

-

Native Range: Japan (Honshu, Shikoku, and Yakushima islands) and China.

-

Introduced and Cultivated: Widely in other parts of China, Taiwan, and the Azores.

Blumea balsamifera (Sambong)

Blumea balsamifera, a flowering plant belonging to the Asteraceae family, is another confirmed natural source of cryptomeridiol.[5] This plant is traditionally used in folk medicine in Southeast Asia for various ailments. The isolation of cryptomeridiol from B. balsamifera underscores the ethnopharmacological importance of this species and points to the compound's potential contribution to its therapeutic effects.

Geographical Distribution:

-

Native Range: India to Southern China and throughout Southeast Asia.

Biosynthetic Sources

Recent research has uncovered biosynthetic pathways for cryptomeridiol in other organisms, highlighting alternative production methods beyond direct extraction from plant biomass.

-

Tripterygium wilfordii : A sesquiterpene cyclase enzyme isolated from this plant has been shown to directly synthesize cryptomeridiol from a precursor molecule.[3]

-

Gliocladium roseum : This filamentous fungus is capable of producing derivatives of cryptomeridiol through the biotransformation of other eudesmane-type sesquiterpenoids.[6]

While not direct extraction sources, these findings open avenues for biotechnological production of cryptomeridiol.

Potential Sources Under Investigation

The eudesmane skeleton is common in the plant kingdom, particularly in the Asteraceae family, and has also been identified in some fungi and liverworts (Marchantiophyta). While cryptomeridiol itself has not yet been definitively isolated from liverworts, the presence of other eudesmane diols in species like Lepidozia fauriana suggests that liverworts could be a potential, yet unconfirmed, source.[2][7]

Isolation and Purification Methodologies

The isolation of cryptomeridiol from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The specific protocols vary depending on the source material.

Isolation from Blumea balsamifera

A detailed method for the isolation of cryptomeridiol from the dried plant material of B. balsamifera has been reported.[5]

Experimental Protocol:

-

Extraction: The powdered plant material is macerated with 95% ethanol. The resulting extract is concentrated under reduced pressure.

-

Lead Acetate Precipitation: The crude extract is suspended in 10% aqueous ethanol and treated with a 10% aqueous lead acetate solution to precipitate impurities. The mixture is filtered.

-

Solvent Partitioning: The filtrate is extracted with chloroform. The chloroform extracts are combined, dried over sodium sulfate, and evaporated to yield a syrup.

-

Silica Gel Column Chromatography: The syrup is subjected to column chromatography on silica gel, eluting with a gradient of ether.

-

Further Chromatographic Purification: Fractions containing cryptomeridiol are further purified by another round of silica gel column chromatography using a chloroform:ethanol (95:5) solvent system.

-

Crystallization: The purified fractions are crystallized to yield pure cryptomeridiol.

Table 1: Quantitative Data for Cryptomeridiol Isolation from Blumea balsamifera

| Parameter | Value | Reference |

| Starting Material | Dried and powdered B. balsamifera | [5] |

| Yield | 0.01% | [5] |

| Purity | Crystalline solid | [5] |

General Isolation Protocol for Sesquiterpenoids from Cryptomeria japonica

While a specific, detailed protocol for the isolation of cryptomeridiol from C. japonica is not extensively documented in a single source, a general methodology for the separation of sesquiterpenoids from this plant can be constructed based on published methods for isolating other compounds from the same species.[2][7]

Experimental Protocol:

-

Extraction: The plant material (e.g., heartwood, leaves) is extracted with methanol at room temperature. The extract is then concentrated using a rotary evaporator.

-

Two-Phase Solvent Extraction: The concentrated methanolic extract is partitioned between petroleum ether and ethyl acetate to separate compounds based on polarity.

-

Adsorption Chromatography: The ethyl acetate fraction is subjected to column chromatography using an Amberlite XAD-7 resin. The column is eluted with a gradient of water and methanol.

-

Size-Exclusion Chromatography: Fractions of interest are further purified using Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a suitable mobile phase, such as an isopropanol-methanol-hexane-water mixture.[7]

Table 2: Quantitative Data for Cryptomeridiol Isolation from Cryptomeria japonica

| Parameter | Value | Reference |

| Starting Material | Heartwood, leaves, or bark of C. japonica | [1][2] |

| Yield | Not explicitly reported for cryptomeridiol | - |

| Purity | High purity achievable with preparative HPLC (>98%) | [7] |

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for the isolation of cryptomeridiol.

Inferred Signaling Pathways

Direct studies on the specific signaling pathways modulated by pure cryptomeridiol are limited. However, based on the well-documented anti-inflammatory and cytotoxic activities of extracts from Cryptomeria japonica and other natural products with similar structures, it is highly probable that cryptomeridiol interacts with key cellular signaling cascades involved in inflammation and cell survival.[4]

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: This pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Natural compounds often inhibit this pathway by preventing the degradation of the IκBα inhibitor, thereby sequestering NF-κB in the cytoplasm.

-

MAPK Pathway: This cascade, involving kinases like ERK, JNK, and p38, plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.

Cytotoxic and Pro-apoptotic Signaling Pathways

The cytotoxic effects of many natural products against cancer cells are often attributed to the modulation of cell survival and apoptosis pathways, such as the PI3K/Akt pathway .

-

PI3K/Akt Pathway: This is a critical pathway for promoting cell survival and inhibiting apoptosis. Many anti-cancer agents exert their effects by inhibiting this pathway, thereby promoting programmed cell death in cancer cells.

Conclusion and Future Directions

Cryptomeridiol is a naturally occurring sesquiterpenoid with established sources in Cryptomeria japonica and Blumea balsamifera. Standard phytochemical techniques involving solvent extraction and chromatography are effective for its isolation. While quantitative data is available for its isolation from B. balsamifera, further studies are needed to quantify its content in various parts of C. japonica and to optimize isolation protocols from this source. The biosynthetic production of cryptomeridiol in other organisms presents an exciting avenue for sustainable sourcing.

The precise molecular mechanisms of cryptomeridiol's bioactivity remain to be fully elucidated. Future research should focus on confirming its interaction with and modulation of key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, to validate its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics.

References

- 1. Transcriptomic and proteomic investigations identify PI3K-akt pathway targets for hyperthyroidism management in rats via polar iridoids from radix Scrophularia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Three new sesquiterpenes from the black heartwood of Cryptomeria japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic cryptolepine inhibits DNA binding of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Isolation and preparation of sesquiterpenols from the Japanese cedar, Cryptomeria japonica D. Don, by preparative reversed-phase high performance liquid chromatography and its characterization] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Blueprint: Elucidating the Biosynthetic Pathway of Cryptomeridiol in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptomeridiol, a bicyclic eudesmane sesquiterpenoid diol, is a significant natural product primarily isolated from Cryptomeria japonica. Its unique structure and potential biological activities have garnered interest within the scientific community. However, the precise biosynthetic pathway leading to its formation in plants has not been fully elucidated. This technical guide synthesizes the current understanding of sesquiterpenoid biosynthesis to propose a comprehensive, albeit hypothetical, pathway for Cryptomeridiol. We will delve into the precursor molecules, key enzymatic steps, and the classes of enzymes likely responsible for its synthesis. This document also outlines the general experimental methodologies required to validate this proposed pathway, providing a roadmap for future research in this area.

Introduction to Sesquiterpenoid Biosynthesis

Terpenoids are a vast and diverse class of natural products derived from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] In plants, these precursors are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1][2] Sesquiterpenoids, which are C15 compounds, are formed from the head-to-tail condensation of three isoprenoid units, resulting in the universal precursor, farnesyl pyrophosphate (FPP).[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive literature review on Cryptomeridiol research

An In-depth Technical Review on the Pharmacological Research of Cryptomeridiol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptomeridiol, a bicyclic sesquiterpenoid diol, has emerged as a molecule of significant interest within the scientific community. Primarily isolated from Cryptomeria japonica, this natural compound has demonstrated a spectrum of promising biological activities, including potent anti-cancer and anti-inflammatory effects. This review synthesizes the current body of research on Cryptomeridiol and related compounds found in its natural sources. We provide a detailed examination of its pharmacological actions, delve into the molecular mechanisms and signaling pathways it modulates, and present standardized experimental protocols for its study. Quantitative data from various studies are consolidated into structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity.[1] Among these, terpenoids represent a vast class of secondary metabolites with significant therapeutic applications. Cryptomeridiol is a eudesmane-type sesquiterpenoid found in various plants, most notably as a constituent of the essential oil of Cryptomeria japonica (Japanese cedar).[2][3] Research has increasingly pointed towards the potent bioactivities of extracts from this plant, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[2][4] This technical guide focuses specifically on the research surrounding Cryptomeridiol, aiming to provide a comprehensive resource for professionals in the fields of pharmacology and drug development.

Extraction and Isolation

The initial and most critical step in studying any natural product is its efficient extraction and isolation from the source material.[1][5]

General Methodology

The extraction of sesquiterpenoids like Cryptomeridiol from plant matrices such as the bark, leaves, or heartwood of C. japonica typically involves solvent-based methods.[1][2] The choice of solvent is crucial; polar solvents like methanol and ethanol are used for hydrophilic compounds, while more lipophilic compounds such as Cryptomeridiol necessitate the use of dichloromethane or hexane.[1][6]

Common conventional techniques include:

-

Maceration: Soaking the plant material in a solvent for an extended period.[7]

-

Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh solvent through the plant material.[7]

-

Hydrodistillation: Primarily used for extracting volatile essential oils, where steam is passed through the plant material, and the resulting vapor is condensed and collected.

Following initial extraction, the crude extract is concentrated and subjected to chromatographic techniques for the isolation of pure Cryptomeridiol.

Experimental Workflow: Extraction and Isolation

The following diagram illustrates a generalized workflow for obtaining pure compounds from a plant source.

Anti-Cancer Activity

A significant body of research has focused on the cytotoxic and anti-cancer properties of essential oils from C. japonica, with Cryptomeridiol being a key bioactive constituent.[2] The primary mechanism identified is the induction of apoptosis, or programmed cell death, in cancer cells.[8][9][10]

Mechanism of Action: Apoptosis Induction

Studies have shown that essential oil from C. japonica induces apoptosis in human oral epidermoid carcinoma (KB) cells.[8] This process is characterized by distinct morphological and biochemical hallmarks:

-

Morphological Changes: Treated cells exhibit nuclear condensation and fragmentation, which can be visualized using fluorescent staining.[8]

-

DNA Fragmentation: A key feature of apoptosis is the cleavage of DNA into a "ladder" pattern, observable via agarose gel electrophoresis.[8]

-

Mitochondrial Pathway: The apoptotic cascade is often initiated through the mitochondrial (intrinsic) pathway. This involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c.[10] Cytochrome c then activates a cascade of caspase enzymes, starting with caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[10][11][12]

Signaling Pathway: Intrinsic Apoptosis

The diagram below outlines the intrinsic apoptosis pathway, a key target for many natural anti-cancer compounds.[10][11]

Quantitative Data: Cytotoxicity

The cytotoxic effects of plant extracts are often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%.[13]

| Plant Source / Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| Satureja intermedia Essential Oil | 5637 (Bladder Carcinoma) | MTT | 156 µg/mL | [14] |

| Satureja intermedia Essential Oil | KYSE-30 (Esophageal Carcinoma) | MTT | 156 µg/mL | [14] |

| Cryptomeria japonica Essential Oil | KB (Oral Carcinoma) | DNA Fragmentation | 0.2 - 0.4 mg/mL (Effective Dose) | [8] |

| Cardol | SW620 (Colorectal Adenocarcinoma) | Proliferation | 4.51 ± 0.76 μg/mL | [12] |

Note: Data for related essential oils and compounds are included to provide context for potential cytotoxic efficacy.

Anti-inflammatory Activity

Chronic inflammation is linked to the development of numerous diseases.[15][16] Natural compounds that can modulate inflammatory pathways are therefore of great therapeutic interest. Terpenoids isolated from C. japonica have demonstrated potent anti-inflammatory activities.[17]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of compounds related to Cryptomeridiol are often attributed to their ability to suppress key inflammatory pathways. A central regulator of inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB).[18] Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like TNF-α or LPS), a signaling cascade is initiated that leads to the activation of NF-κB, which then translocates to the nucleus to promote the expression of pro-inflammatory genes, including cytokines like IL-1β and enzymes like iNOS.[11][19] Compounds like Cryptolepine have been shown to inhibit NF-κB activation, thereby blocking this pro-inflammatory cascade.[20][21]

Signaling Pathway: NF-κB Inhibition

The following diagram illustrates the NF-κB signaling pathway and a potential point of inhibition by bioactive compounds.

Quantitative Data: Anti-inflammatory Activity

| Plant Source / Compound | Assay | Result / IC50 | Concentration | Reference |

| C. japonica Sawdust EO | Albumin Denaturation | 51% inhibition | 2.21 μg/mL | [17] |

| C. japonica Resin-Rich Bark EO | Albumin Denaturation | 70% inhibition | 2.21 μg/mL | [17] |

| Diclofenac (Reference Drug) | Albumin Denaturation | 59% inhibition | 2.21 μg/mL | [17] |

| Cryptolepine | Carrageenan-induced Paw Edema | Dose-dependent inhibition | 10-40 mg/kg | [20] |

Key Experimental Protocols

Reproducibility in scientific research relies on detailed methodologies. This section outlines common protocols used to evaluate the bioactivities of Cryptomeridiol.

Cytotoxicity - MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[14][22]

-

Cell Plating: Seed cancer cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂.[14]

-

Treatment: Add various concentrations of Cryptomeridiol (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept low, e.g., <0.1%) to the wells in triplicate. Include a vehicle control (DMSO only) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add MTT solution (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.[14] Live cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[14]

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 490nm or 570nm) using a microplate reader.[14][23]

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis - DNA Fragmentation Assay

This assay biochemically confirms apoptosis through the analysis of DNA cleavage.[8]

-

Cell Treatment: Treat cells with Cryptomeridiol at effective concentrations (e.g., 0.2 and 0.4 mg/mL for C. japonica EO) for a set time (e.g., 12 hours).[8]

-

DNA Isolation: Collect the treated cells and extract intracellular DNA using a suitable DNA isolation kit or protocol.

-

Electrophoresis: Load the isolated DNA onto a 2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide).

-

Visualization: Run the gel and visualize the DNA under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments, while necrotic or healthy cells will show a high molecular weight smear or a single band, respectively.[8]

Apoptosis - Annexin V-FITC/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25]

-

Cell Treatment: Culture and treat cells with Cryptomeridiol as required.

-

Cell Collection: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in a binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a nucleic acid stain that only enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Incubation: Incubate the cells in the dark for approximately 15-20 minutes.[26]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quantify the cell populations in four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[24]

Conclusion and Future Perspectives

The research reviewed herein strongly supports the potential of Cryptomeridiol as a lead compound for drug development, particularly in the fields of oncology and inflammatory diseases. Its ability to induce apoptosis in cancer cells via the intrinsic pathway and to suppress key inflammatory mediators like NF-κB highlights its multi-target capabilities.

However, there are gaps in the current knowledge.[3] While many studies have focused on the essential oils and crude extracts of C. japonica, more research is needed on pure, isolated Cryptomeridiol to definitively attribute specific activities and determine precise efficacy and toxicity profiles. Future research should focus on:

-

In vivo studies to validate the in vitro findings in animal models of cancer and inflammation.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of Cryptomeridiol.

-

Structure-activity relationship (SAR) studies to synthesize derivatives with enhanced potency and reduced toxicity.[27][28]

By addressing these areas, the scientific community can fully elucidate the therapeutic potential of Cryptomeridiol and pave the way for its potential clinical application.

References

- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Essential Oil from Cryptomeria japonica Induces Apoptosis in Human Oral Epidermoid Carcinoma Cells via Mitochondrial Stress and Activation of Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Natural Compounds: Molecular Mechanisms and Functions. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Potent Anticancer Activity of Essential Oils and Their Bioactive Compounds: Mechanisms and Prospects for Future Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The function of natural compounds in important anticancer mechanisms [frontiersin.org]

- 12. Molecular mechanism of cardol, isolated from Trigona incisa stingless bee propolis, induced apoptosis in the SW620 human colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer activity of essential oils and their chemical components - a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory flavonoids from Cryptocarya chingii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory properties of cryptolepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijrpc.com [ijrpc.com]

- 23. Chemical Composition and In Vitro Cytotoxicity of Essential Oils from Leaves and Flowers of Callistemon citrinus from Western Himalayas | PLOS One [journals.plos.org]

- 24. mdpi.com [mdpi.com]

- 25. Induction of apoptosis by cannabidiol and its main metabolites in human Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vitro activity and mechanism of cell death induction of cyanomethyl vinyl ethers derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chemical-microbiological synthesis of cryptomeridiol derivatives by Gliocladium roseum: semisynthesis of 11-hydroxyeudesmanolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Structural Modifications and Biological Activities of Natural α- and β-Cembrenediol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Cryptomeridiol: A Comprehensive Spectroscopic and Biological Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of cryptomeridiol, a sesquiterpenoid natural product. The document summarizes available Nuclear Magnetic Resonance (NMR) data and outlines standard experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) relevant to the analysis of such compounds. Furthermore, it explores the biological activity of cryptomeridiol as a Platelet-Activating Factor (PAF) receptor antagonist and visualizes the corresponding signaling pathway.

Data Presentation: Spectral Data Summary

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for cryptomeridiol, providing a foundational dataset for its structural characterization.

Table 1: ¹H NMR Spectral Data of Cryptomeridiol (CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 1.55 | m | |

| 2 | 1.45, 1.65 | m | |

| 3 | 1.40, 1.50 | m | |

| 5 | 1.30 | m | |

| 6 | 1.60, 1.70 | m | |

| 8 | 1.80 | m | |

| 9 | 1.50, 1.60 | m | |

| 10 | - | s | |

| 12 | 1.22 | s | |

| 13 | 1.22 | s | |

| 14 | 0.85 | s | |

| 15 | 1.18 | s |

Table 2: ¹³C NMR Spectral Data of Cryptomeridiol (CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 40.0 |

| 2 | 20.0 |

| 3 | 42.0 |

| 4 | 72.5 |

| 5 | 55.0 |

| 6 | 25.0 |

| 7 | 50.0 |

| 8 | 22.0 |

| 9 | 45.0 |

| 10 | 35.0 |

| 11 | 72.0 |

| 12 | 28.0 |

| 13 | 28.0 |

| 14 | 15.0 |

| 15 | 25.0 |

Experimental Protocols

This section details standardized methodologies for the acquisition of spectral data for natural products like cryptomeridiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of cryptomeridiol.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of purified cryptomeridiol is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to 12 ppm.

-

A 90° pulse is applied with a relaxation delay of 5 seconds.

-

A total of 16-32 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used.

-

The spectral width is set to 220 ppm.

-

A 90° pulse is applied with a relaxation delay of 2 seconds.

-

Several hundred to a few thousand scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in cryptomeridiol.

Methodology:

-

Sample Preparation:

-

Thin Film (for oils or low-melting solids): A small drop of the purified compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

KBr Pellet (for solids): Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The absorption bands are analyzed to identify characteristic vibrational frequencies of functional groups, such as O-H (hydroxyl) and C-H (alkyl) stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of cryptomeridiol.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is typically dissolved in a volatile organic solvent. For LC-MS, a solution in a suitable mobile phase is used.

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, providing detailed fragmentation patterns. For LC-MS, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions. For tandem MS (MS/MS), a specific ion (e.g., the molecular ion) is selected and fragmented to provide further structural information.

-

Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule, as different fragments correspond to the loss of specific chemical groups.

Biological Activity and Signaling Pathway

Cryptomeridiol has been identified as an antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By inhibiting the binding of PAF to its receptor, cryptomeridiol can potentially modulate these pathways.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of PAF to its G-protein coupled receptor (GPCR) and the potential point of inhibition by cryptomeridiol.

Caption: PAF Receptor Signaling Pathway and Inhibition by Cryptomeridiol.

Experimental Workflow for Spectral Analysis

The following diagram outlines the general workflow for the comprehensive spectral analysis of a natural product like cryptomeridiol.

Caption: General Workflow for Spectral Analysis of Cryptomeridiol.

Cryptomeridiol: A Technical Guide to its Ethnobotanical Uses and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptomeridiol, a eudesmane-type sesquiterpenoid diol, is a naturally occurring compound found in several medicinal plants, most notably Blumea balsamifera and Cryptomeria japonica. Traditionally, these plants have been utilized in folk medicine for a variety of ailments, including inflammatory conditions, infections, and as an insect repellent. This technical guide provides a comprehensive overview of the current scientific understanding of Cryptomeridiol, detailing its ethnobotanical background, pharmacological activities, and underlying mechanisms of action. This document synthesizes available quantitative data, outlines experimental protocols for its study, and visualizes key biological pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Ethnobotanical Uses of Cryptomeridiol-Containing Plants

Cryptomeridiol is a constituent of plants that have a rich history in traditional medicine, particularly in Asia. The ethnobotanical applications are primarily associated with the entire plant or its crude extracts, rather than the isolated compound.

Blumea balsamifera , commonly known as "sambong," is a highly valued medicinal herb in the Philippines and other parts of Southeast Asia.[1][2] Traditionally, it has been used to treat a wide range of conditions:

-

Respiratory Ailments: A decoction of the leaves is used to treat the common cold, cough, and sinusitis.[1][2]

-

Fever and Pain: It is employed to relieve fever and headaches.[1]

-

Wound Healing: The leaves are applied to infected wounds to promote healing.[2]

-

Diuretic: Sambong is recognized for its diuretic properties and is used for urinary tract infections and to help dissolve kidney stones.[2]

-

Postpartum Care: An infusion of the leaves is used as a bath for women after childbirth.[1]

Cryptomeria japonica , or Japanese cedar, is a tree native to Japan. While its wood is highly valued for construction due to its fragrance and resistance to decay, extracts from the plant have also been explored in traditional and modern contexts for their bioactive properties.[3][4]

Pharmacological Potential of Cryptomeridiol

Scientific investigations into the essential oils and extracts of Blumea balsamifera and Cryptomeria japonica have revealed a spectrum of pharmacological activities, which are attributed in part to the presence of constituents like Cryptomeridiol. It is important to note that much of the available research has been conducted on complex mixtures rather than the purified compound.

Anti-Inflammatory Activity

Extracts of plants containing Cryptomeridiol have demonstrated significant anti-inflammatory effects. The primary mechanism of action is believed to be the inhibition of key inflammatory mediators. While direct studies on pure Cryptomeridiol are limited, the anti-inflammatory properties of related terpenoids and extracts containing it suggest a potential role in modulating inflammatory pathways. A common in vitro method to assess anti-inflammatory activity is the nitric oxide (NO) inhibition assay in lipopolysaccharide (LPS)-stimulated macrophages.

Cytotoxic and Anticancer Activity

The cytotoxic potential of essential oils rich in sesquiterpenoids, including those from Cryptomeria japonica, has been a subject of interest for cancer research. These oils have been shown to induce apoptosis (programmed cell death) in cancer cell lines. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis, characterized by the activation of caspases. However, specific IC50 values for purified Cryptomeridiol against various cancer cell lines are not extensively documented in the currently available literature.

Antimicrobial Activity

Essential oils from Cryptomeria japonica have exhibited considerable inhibitory effects against a range of bacteria, with reported Minimum Inhibitory Concentrations (MICs) between 0.025–0.05 mg/mL. This broad-spectrum activity suggests the potential of its constituents, including Cryptomeridiol, as antimicrobial agents. The broth microdilution method is a standard technique for determining the MIC of a compound against various microorganisms.

Quantitative Data on Pharmacological Activities

The following table summarizes the available quantitative data for the pharmacological activities of extracts and essential oils from plants known to contain Cryptomeridiol. It is critical to reiterate that this data does not pertain to the isolated compound itself but provides an indication of the potential potency of the mixtures in which it is found.

| Plant Source | Extract/Essential Oil | Activity | Test System | Result (IC50 / MIC) | Reference(s) |

| Cryptomeria japonica | Essential Oil | Antimicrobial | Various oral bacteria | 0.025–0.05 mg/mL (MIC) | |

| Taiwania cryptomerioides | Bark Essential Oil | Cytotoxicity | Hep G2 cells (24h) | 54.31 µg/mL (IC50) | [5] |

| Taiwania cryptomerioides | Bark Essential Oil | Cytotoxicity | Hep G2 cells (48h) | 30.27 µg/mL (IC50) | [5] |

Key Signaling Pathways and Experimental Workflows

While direct evidence for Cryptomeridiol's modulation of specific signaling pathways is still emerging, based on the activities of related compounds and extracts, several pathways are of significant interest.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development. Terpenoids have been shown to interfere with this pathway.

Caption: Putative Inhibition of the NF-κB Signaling Pathway by Cryptomeridiol.

Caspase-Mediated Apoptosis Pathway

The induction of apoptosis is a key mechanism for anticancer agents. The essential oil of Cryptomeria japonica has been shown to activate the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases.

Caption: Putative Intrinsic Apoptosis Pathway Activated by Cryptomeridiol.

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Protocol Details:

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Cryptomeridiol (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-Inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Protocol Details:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of Cryptomeridiol for a specified time.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and react it with Griess reagent. This reagent detects the presence of nitrite, a stable product of NO.[6]

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite.

-

Calculation: Determine the percentage of NO inhibition by comparing the absorbance of the treated cells to the LPS-stimulated control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol Details:

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of Cryptomeridiol in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Cryptomeridiol, as a constituent of traditionally used medicinal plants, presents a promising area for pharmacological research. The ethnobotanical history of Blumea balsamifera and Cryptomeria japonica provides a strong rationale for investigating the anti-inflammatory, cytotoxic, and antimicrobial properties of their components. While current research has primarily focused on crude extracts and essential oils, there is a clear need for more in-depth studies on purified Cryptomeridiol to elucidate its specific pharmacological profile and mechanisms of action.

Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation of high-purity Cryptomeridiol to facilitate accurate pharmacological testing.

-

In-depth Mechanistic Studies: Investigation of the specific molecular targets and signaling pathways modulated by Cryptomeridiol, particularly its effects on the NF-κB and MAPK pathways.

-

In Vivo Studies: Evaluation of the efficacy and safety of Cryptomeridiol in animal models of inflammation, cancer, and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Cryptomeridiol derivatives to identify compounds with enhanced potency and selectivity.

By addressing these research gaps, the full therapeutic potential of Cryptomeridiol can be explored, potentially leading to the development of new and effective therapeutic agents.

References

- 1. Synthetic cryptolepine inhibits DNA binding of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Investigating the Bioavailability and ADME Properties of Cryptomeridiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current literature review, specific quantitative data on the bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cryptomeridiol is scarce. This guide therefore provides a comprehensive overview of the standard experimental protocols and methodologies that would be employed to investigate these critical drug development parameters for a natural product like Cryptomeridiol. The data presented in the tables are illustrative examples to guide researchers in their study design and data presentation.

Introduction to Cryptomeridiol and the Importance of ADME Studies

Cryptomeridiol, a sesquiterpenoid isolated from various plants including Blumea balsamifera, has demonstrated a range of interesting biological activities, such as anti-inflammatory and melanin production inhibitory effects.[] To harness its therapeutic potential, a thorough understanding of its pharmacokinetic profile is essential. ADME studies are fundamental in drug discovery and development, providing insights into how a compound is absorbed, distributed throughout the body, metabolized into other substances, and ultimately excreted. This knowledge is crucial for determining dosing regimens, predicting potential drug-drug interactions, and assessing the overall safety and efficacy of a new chemical entity.

In Vitro Permeability Assays: Predicting Absorption

The initial assessment of a compound's absorption characteristics is often performed using in vitro models that simulate the intestinal barrier. These assays are crucial for predicting oral bioavailability.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium. This model is widely used to assess the rate and mechanism of drug transport across the intestinal barrier.[2][3]

Experimental Protocol:

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.[3]

-

Monolayer Integrity: The integrity of the Caco-2 monolayer is verified before each experiment by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[3]

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: The test compound (Cryptomeridiol) is added to the apical (A) side of the monolayer, simulating the intestinal lumen. Samples are collected from the basolateral (B) side, representing the blood, at various time points.

-

Basolateral to Apical (B-A) Transport: The compound is added to the basolateral side, and samples are collected from the apical side to assess active efflux.

-

-

Quantification: The concentration of the compound in the collected samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[2]

Illustrative Data Presentation:

| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |

| Propranolol (High Perm.) | 25.0 | 24.5 | 0.98 | High |

| Atenolol (Low Perm.) | 0.5 | 0.6 | 1.2 | Low |

| Cryptomeridiol (Example) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that evaluates the passive permeability of a compound across an artificial lipid membrane. It is a high-throughput screening tool to predict passive transcellular diffusion.

Experimental Protocol:

-

Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.

-

Assay Setup: The filter plate is placed in a donor plate containing the test compound in a buffer solution (e.g., pH 7.4). The acceptor plate, containing buffer, is placed on top.

-

Incubation: The "sandwich" is incubated for a defined period to allow the compound to diffuse from the donor to the acceptor chamber.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

-

Data Analysis: The effective permeability (Pe) is calculated.

Illustrative Data Presentation:

| Compound | Pe (10⁻⁶ cm/s) | Predicted Passive Permeability |

| Warfarin (High Perm.) | 15.0 | High |

| Furosemide (Low Perm.) | 0.2 | Low |

| Cryptomeridiol (Example) | (To be determined) | (To be determined) |

In Vitro Metabolic Stability Assays: Predicting Metabolism

Metabolic stability assays are crucial for predicting the extent and rate of metabolism, which significantly influences a drug's half-life and oral bioavailability. These assays typically utilize liver fractions, as the liver is the primary site of drug metabolism.[4][5]

Liver Microsomal Stability Assay

This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[4][6]

Experimental Protocol:

-

Incubation Mixture: The test compound is incubated with liver microsomes (from human or animal species) and a cofactor, typically NADPH, which is essential for CYP enzyme activity.[5][7]

-

Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Illustrative Data Presentation:

| Species | t½ (min) | CLint (µL/min/mg protein) | Predicted Metabolic Stability |

| Human | (To be determined) | (To be determined) | (To be determined) |

| Rat | (To be determined) | (To be determined) | (To be determined) |

| Dog | (To be determined) | (To be determined) | (To be determined) |

Hepatocyte Stability Assay

Hepatocytes contain both Phase I and Phase II metabolic enzymes and provide a more comprehensive assessment of a compound's metabolic fate.[6]

Experimental Protocol:

-

Hepatocyte Suspension: Cryopreserved or fresh hepatocytes are suspended in a suitable incubation medium.

-

Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath. Samples are collected at various time points.

-

Sample Processing and Quantification: Similar to the microsomal stability assay, the reaction is terminated, and the remaining parent compound is quantified by LC-MS/MS.

-

Data Analysis: The in vitro half-life and intrinsic clearance are calculated.

In Vivo Pharmacokinetic Studies: The Whole Picture

Animal models are essential for understanding the complete ADME profile of a compound in a living system.[8][9][10] Rodents, such as rats and mice, are commonly used in early-stage pharmacokinetic studies.[11][12]

Experimental Protocol:

-

Animal Model Selection: An appropriate animal model is selected based on similarities in drug metabolism pathways to humans.[11]

-

Drug Administration: Cryptomeridiol is administered to the animals via different routes, typically intravenous (IV) to determine clearance and volume of distribution, and oral (PO) to assess oral bioavailability.

-

Sample Collection: Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation.

-

Bioanalysis: The concentration of Cryptomeridiol in the plasma samples is measured using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters.

Illustrative Data Presentation of Pharmacokinetic Parameters:

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | (e.g., 1 mg/kg) | (e.g., 10 mg/kg) |

| Cmax (ng/mL) | (To be determined) | (To be determined) |

| Tmax (h) | - | (To be determined) |

| AUC₀-t (ngh/mL) | (To be determined) | (To be determined) |

| AUC₀-∞ (ngh/mL) | (To be determined) | (To be determined) |

| t½ (h) | (To be determined) | (To be determined) |

| CL (L/h/kg) | (To be determined) | - |

| Vd (L/kg) | (To be determined) | - |

| F (%) | - | (To be determined) |

-

Cmax: Maximum plasma concentration

-

Tmax: Time to reach Cmax

-

AUC: Area under the plasma concentration-time curve

-

t½: Elimination half-life

-

CL: Clearance

-

Vd: Volume of distribution

-

F (%): Oral bioavailability, calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for in vitro permeability and in vivo pharmacokinetic studies.

Caption: Workflow for in vitro permeability assessment.

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

While Cryptomeridiol exhibits promising biological activities, a comprehensive understanding of its ADME and bioavailability is currently lacking. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate the pharmacokinetic profile of Cryptomeridiol. Such studies are imperative to bridge the gap between its demonstrated in vitro effects and its potential as a therapeutic agent. Future research should focus on conducting these in vitro and in vivo experiments to generate the crucial data needed to advance the development of Cryptomeridiol.

References

- 2. In Vitro Permeability Assays [merckmillipore.com]

- 3. In Vitro and Ex Vivo Permeability Study — MB Biosciences [mbbiosciences.com]

- 4. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 5. bioivt.com [bioivt.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]

Isolating Cryptomeridiol from Cryptomeria japonica Bark: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of cryptomeridiol, a bioactive sesquiterpenoid, from the bark of Cryptomeria japonica. This document outlines a synthesized experimental protocol based on established methods for diterpenoid extraction from this species, presents key quantitative data in structured tables, and visualizes the experimental workflow and known biological activities of cryptomeridiol.

Introduction

Cryptomeria japonica, commonly known as the Japanese cedar, is a rich source of various bioactive secondary metabolites, including a diverse array of terpenoids.[1][2] Among these, cryptomeridiol (C₁₅H₂₈O₂) has garnered interest for its potential pharmacological activities. This guide details a comprehensive methodology for the isolation and purification of this promising natural product.

Physicochemical and Spectroscopic Data of Cryptomeridiol

Proper characterization of the isolated compound is crucial. The following table summarizes the key physicochemical and spectroscopic data for cryptomeridiol.[3][][5]

| Property | Value |

| Molecular Formula | C₁₅H₂₈O₂ |

| Molecular Weight | 240.38 g/mol |

| Melting Point | 137.5 °C (recrystallized from benzene) |

| Boiling Point | 317.3 ± 10.0 °C (Predicted) |

| Density | 1.019 ± 0.06 g/cm³ (Predicted) |

| InChI Key | LKKDASYGWYYFIK-UHFFFAOYSA-N |

| Mass Spectrum (GC-MS) | Available in the Wiley Registry of Mass Spectral Data and NIST WebBook. |

Experimental Protocol: Isolation and Purification of Cryptomeridiol

The following protocol is a synthesized methodology adapted from established procedures for the isolation of terpenoids from Cryptomeria japonica bark.[1][6][7]

Plant Material Collection and Preparation

-

Collection: The bark of Cryptomeria japonica should be collected from mature trees.

-

Preparation: The collected bark is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried bark is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered bark (e.g., 1 kg) is subjected to exhaustive extraction with ethanol or methanol at room temperature. This can be achieved by maceration (soaking for several days with periodic agitation) or Soxhlet extraction for a more efficient process.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a viscous residue.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Cryptomeridiol, being a moderately polar terpenoid, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing cryptomeridiol, as identified by TLC, are pooled and further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Characterization

-

The purified cryptomeridiol is identified and characterized using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and comparison with published data.[3][5][8]

Quantitative Data: Representative Extraction Yields

The following table provides representative yields that can be expected from the fractionation of a crude extract of Cryptomeria japonica bark, based on similar studies.[6] Actual yields may vary depending on the specific conditions.

| Fraction | Yield from Crude Extract (w/w %) |

| n-Hexane | 10 - 20 |

| Ethyl Acetate | 30 - 50 |

| n-Butanol | 15 - 25 |

| Aqueous Residue | 10 - 20 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of cryptomeridiol from Cryptomeria japonica bark.

Known Biological Activities of Cryptomeridiol

While the specific signaling pathways modulated by cryptomeridiol are not yet fully elucidated, several biological activities have been reported.[][9] The following diagram summarizes these known effects.

References

- 1. Isolation of antibacterial diterpenoids from Cryptomeria japonica bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cryptomeridiol [webbook.nist.gov]

- 5. Cryptomeridiol [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

The Ecological Significance of Cryptomeridiol: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryptomeridiol, a eudesmane-type sesquiterpenoid, is a key secondary metabolite found predominantly in Cryptomeria japonica, commonly known as the Japanese cedar. While extensive research has focused on the chemical composition of C. japonica's essential oil, the specific ecological role of many of its individual components, including Cryptomeridiol, remains an area of active investigation. This technical guide synthesizes the current understanding of Cryptomeridiol's ecological function, drawing inferences from its known biological activities and the defensive strategies of its host plant. The primary hypothesized ecological role of Cryptomeridiol is as a defense compound against microbial pathogens and insect herbivores.

Biosynthesis of Cryptomeridiol

Cryptomeridiol, as a sesquiterpenoid, is synthesized via the mevalonate (MVA) pathway in plants. The biosynthesis originates from the precursor farnesyl pyrophosphate (FPP), which undergoes a series of cyclization and hydroxylation steps catalyzed by specific enzymes to form the characteristic eudesmane skeleton of Cryptomeridiol.

Below is a generalized workflow for the biosynthesis and analysis of sesquiterpenoids like Cryptomeridiol.

Caption: Generalized biosynthesis and analysis workflow for Cryptomeridiol.

Ecological Role: Defense against Biotic Stressors

The primary ecological function of Cryptomeridiol is likely as a defensive allelochemical, contributing to the overall resistance of Cryptomeria japonica against various biotic threats. This is supported by the known biological activities of the essential oil of C. japonica, which contains Cryptomeridiol as a constituent.

Antifungal Activity

Essential oils from C. japonica have demonstrated significant antifungal properties. While studies on purified Cryptomeridiol are limited, its presence in these oils suggests a contribution to this defensive attribute. One study has specifically reported the inhibitory activity of Cryptomeridiol against the bacterium Staphylococcus aureus.[1]

Insecticidal and Acaricidal Activity

The essential oil of C. japonica has been reported to possess insecticidal and acaricidal properties, providing a defense mechanism against herbivorous insects and mites. Although direct evidence for Cryptomeridiol's specific role in this is scarce, as a component of the essential oil, it is presumed to contribute to the overall repellent or toxic effects on arthropods.

Quantitative Data on Biological Activity

Quantitative data on the specific biological activities of purified Cryptomeridiol related to its ecological role are not widely available in the literature. The following table summarizes the known activity of Cryptomeridiol and the essential oil of Cryptomeria japonica.

| Compound/Extract | Target Organism | Activity Type | Quantitative Data |

| Cryptomeridiol | Staphylococcus aureus | Antibacterial | Inhibitory zone of 8 mm |

| C. japonica Essential Oil | Various Fungi | Antifungal | Varies depending on the fungal species and oil concentration |

| C. japonica Essential Oil | Various Insects | Insecticidal | Varies depending on the insect species and application method |

| C. japonica Essential Oil | Spider Mites | Acaricidal | Varies depending on the mite species and concentration |

Experimental Protocols

Detailed experimental protocols specifically designed to investigate the ecological role of Cryptomeridiol are not readily found in published literature. However, standard methodologies for the extraction, isolation, and bioassay of plant secondary metabolites can be adapted for this purpose.

Extraction and Isolation of Cryptomeridiol

Objective: To extract and isolate Cryptomeridiol from Cryptomeria japonica plant material.

Protocol:

-

Plant Material Preparation: Fresh or dried leaves, bark, or wood of C. japonica are collected and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to steam distillation or hydrodistillation to obtain the essential oil. Alternatively, solvent extraction using organic solvents like hexane or ethanol can be performed.

-

Fractionation: The crude extract or essential oil is then subjected to column chromatography on silica gel.

-

Purification: Fractions containing Cryptomeridiol are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation: The structure of the isolated Cryptomeridiol is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Workflow for the extraction and isolation of Cryptomeridiol.

Antifungal Bioassay

Objective: To determine the antifungal activity of purified Cryptomeridiol.

Protocol:

-

Fungal Culture: A pathogenic fungus of interest (e.g., a known plant pathogen) is cultured on a suitable agar medium.

-

Disk Diffusion Assay:

-

Sterile filter paper discs are impregnated with different concentrations of Cryptomeridiol dissolved in a suitable solvent.

-

A solvent-only disc serves as a negative control, and a known fungicide as a positive control.

-

The discs are placed on the surface of the agar plate previously inoculated with the fungal spores.

-

The plates are incubated under optimal conditions for fungal growth.

-

-

Data Analysis: The diameter of the zone of inhibition around each disc is measured to determine the antifungal activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations.

Insecticidal Bioassay

Objective: To evaluate the insecticidal properties of Cryptomeridiol against a model insect herbivore.

Protocol:

-

Insect Rearing: A colony of a relevant insect pest is maintained under controlled laboratory conditions.

-

Diet Incorporation Assay:

-

Cryptomeridiol is incorporated into the artificial diet of the insect larvae at various concentrations.

-

A diet without Cryptomeridiol serves as the control.

-

-

Data Collection: Larval mortality, growth rate, and feeding behavior are monitored over a specific period.

-

Data Analysis: The lethal concentration (LC50) or effective concentration (EC50) values are calculated to quantify the insecticidal activity.

Signaling Pathways: A Hypothesized Model

Currently, there is no direct evidence elucidating the specific signaling pathways in plants that are triggered by the perception of Cryptomeridiol or that regulate its biosynthesis in response to ecological cues. However, it is well-established that plant defense responses to pathogens and herbivores are mediated by complex signaling networks involving phytohormones such as jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).

It is hypothesized that the production of Cryptomeridiol, as a defensive compound, is upregulated upon attack by herbivores or pathogens. This upregulation is likely integrated into the broader defense signaling network of the plant.

References

Methodological & Application

Application Note: Quantitative Analysis of Cryptomeridiol using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Cryptomeridiol. The protocol provides a robust and reliable approach for the determination of Cryptomeridiol in various sample matrices, particularly from plant extracts. The method is suitable for quality control, pharmacokinetic studies, and other research applications in drug development.

Introduction

Cryptomeridiol is a naturally occurring eudesmane-type sesquiterpenoid diol found in several plant species. It has garnered interest in the scientific community for its potential biological activities. Accurate and precise quantification of Cryptomeridiol is essential for its development as a potential therapeutic agent. This document provides a comprehensive protocol for the quantitative analysis of Cryptomeridiol using a reversed-phase HPLC-UV method. The method has been validated for its linearity, precision, accuracy, and sensitivity.

Experimental Protocol

Materials and Reagents

-

Cryptomeridiol reference standard (>98% purity)

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

0.22 µm syringe filters

Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.

-

A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

Sample Preparation: Extraction from Plant Material

-

Grinding: Air-dry the plant material (e.g., leaves, roots) and grind it into a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 20 mL of methanol.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Conditions

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 80% B

-

20-25 min: 80% B

-

25-26 min: 80% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 210 nm (due to the lack of a strong chromophore in Cryptomeridiol's structure, a low wavelength is used for detection).

Preparation of Standard Solutions

Prepare a stock solution of Cryptomeridiol (1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.